molecular formula C14H11N3O3S2 B2477492 (5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate CAS No. 876550-64-0

(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2477492
CAS No.: 876550-64-0
M. Wt: 333.38
InChI Key: ZNXGBMUDGQUYBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolopyrimidines often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism typically involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product which then undergoes a [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is characterized by a thiazole ring fused with a pyrimidine ring . The exact structure of “(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate” would depend on the specific arrangement and bonding of these rings, as well as the positioning of the additional functional groups.


Chemical Reactions Analysis

Thiazolopyrimidines can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule. For instance, derivatives with an active methylene group are highly reactive towards various electrophilic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, a related compound, “{[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid”, has a molecular weight of 256.30 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of thiazolopyrimidines can vary widely depending on their specific structure and the biological target they interact with. Some thiazolopyrimidines have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Thiazolopyrimidines, including “(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate”, are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities.

Properties

IUPAC Name

(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-21-12-10(3-2-4-15-12)13(19)20-8-9-7-11(18)17-5-6-22-14(17)16-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGBMUDGQUYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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